3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide
Description
This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propanamide chain to an ethyl-substituted 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Figure 1). The oxazole and triazolone rings are critical pharmacophores, often implicated in hydrogen bonding and hydrophobic interactions with biological targets. The pyridinyl group may enhance solubility or participate in π-π stacking within enzyme active sites, while the propanamide linker provides conformational flexibility.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-12-14(13(2)27-22-12)7-8-16(25)20-10-11-24-18(26)23(3)17(21-24)15-6-4-5-9-19-15/h4-6,9H,7-8,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOGTPGBMVYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxazole rings
Common Reagents and Conditions
Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share core heterocyclic features with the target molecule but differ in substituents and linker groups, leading to distinct physicochemical and pharmacological profiles:
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide ()
- Key Features : Replaces the oxazole ring with a 3,5-dimethylphenyl group and incorporates a thioacetamide linker.
5-Fluoro-N-(4-Methyl-1,2-Oxazol-5-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()
N-(2-(4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-3-(4-Oxoquinazolin-3(4H)-yl)Propanamide ()
- Key Features: Substitutes the oxazole with a quinazolinone ring.
Bioactivity and Structure-Activity Relationships (SAR)
highlights that bioactivity profiles strongly correlate with chemical structures. For instance:
- Compounds with triazole-oxazole hybrids (e.g., the target molecule) may cluster into groups with similar kinase-inhibitory activity.
- Thioether-linked analogues () might exhibit divergent bioactivity due to altered solubility or redox properties.
- Fluorinated derivatives () could show enhanced pharmacokinetic profiles, as fluorine often reduces cytochrome P450-mediated metabolism .
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes an oxazole ring and a triazole moiety, which are known to impart various biological activities. Its molecular formula is with a molecular weight of approximately 336.42 g/mol.
Anticancer Activity
Research indicates that derivatives of oxazole and triazole exhibit significant anticancer properties. A study highlighted the anticancer activity of similar compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF7 (Breast) | 10.0 |
| Compound C | A549 (Lung) | 8.0 |
The compound under discussion may exhibit similar activity due to structural similarities with known anticancer agents .
Antimicrobial Activity
Oxazole derivatives have shown promising results in antimicrobial assays. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| Compound D | E. coli: 16; S. aureus: 32 |
| Compound E | P. aeruginosa: 8; C. albicans: 4 |
These findings suggest that the target compound could possess antimicrobial properties worth investigating further .
The mechanism of action for oxazole and triazole derivatives often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For instance, some compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Case Study 1: Anticancer Potential
In a study exploring various oxazole derivatives, one compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines, significantly outperforming standard chemotherapeutics . This suggests that the compound could be a lead candidate for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial potential of oxazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values lower than conventional antibiotics . This highlights the potential of the target compound in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
